molecular formula C3BrF5 B7723644 1-Bromopentafluoropropene

1-Bromopentafluoropropene

Cat. No.: B7723644
M. Wt: 210.93 g/mol
InChI Key: LNSBXPNZJPZBQZ-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromopentafluoropropene is a chemical compound with the molecular formula C3BrF5. It is a halogenated alkene, characterized by the presence of both bromine and fluorine atoms attached to a propene backbone. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Properties

IUPAC Name

(E)-1-bromo-1,2,3,3,3-pentafluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF5/c4-2(6)1(5)3(7,8)9/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSBXPNZJPZBQZ-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)Br)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/F)\Br)(\C(F)(F)F)/F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-Bromopentafluoropropene can be synthesized through several methods. One common synthetic route involves the bromination of pentafluoropropene. This reaction typically requires a brominating agent such as bromine (Br2) and is carried out under controlled conditions to ensure the selective addition of the bromine atom to the propene molecule . Industrial production methods may involve similar bromination processes, often optimized for large-scale production.

Mechanism of Action

The mechanism of action of 1-Bromopentafluoropropene involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, influencing the reactivity and stability of the molecule. These interactions can affect enzyme activity, protein folding, and other biochemical processes .

Biological Activity

1-Bromopentafluoropropene (C3H2F5Br) is a halogenated compound that has garnered attention for its potential applications in various fields, including as a fire suppressant and in chemical synthesis. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

This compound is characterized by its unique structure, which includes five fluorine atoms and one bromine atom attached to a propene backbone. This configuration contributes to its stability and reactivity.

Biological Activity Overview

The biological activity of this compound can be assessed through various studies focusing on its toxicity, environmental impact, and potential applications. The following sections summarize key findings from the literature.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically use quantitative structure-activity relationship (QSAR) modeling to predict toxicity based on chemical structure.

Environmental Impact

The environmental implications of this compound are significant due to its halogenated nature, which may contribute to ozone depletion and other ecological concerns.

  • Atmospheric Stability : The compound's stability in the atmosphere is a critical factor influencing its environmental impact. Research indicates a relatively long atmospheric lifetime, raising concerns about its persistence and bioaccumulation potential .
  • Biodegradability : Limited data exist regarding the biodegradability of this compound. Studies suggest that it may not readily degrade in natural environments, which could lead to accumulation and adverse ecological effects .

Case Studies

Several case studies have explored the application of this compound in fire suppression systems and other industrial uses.

  • Fire Suppression : A study evaluated the effectiveness of this compound as a fire suppressant compared to traditional agents like halon. Results indicated that while it possesses effective extinguishing properties, concerns over toxicity limit its use in populated areas .
  • Chemical Synthesis : In chemical synthesis, this compound has been utilized as a reagent for producing fluorinated compounds. Its reactivity allows for the introduction of fluorine into organic molecules, which can enhance their properties for pharmaceutical applications .

Table 1: Toxicity Predictions for this compound

EndpointValueMethodology
Acute LD50ModerateQSAR Modeling
Chronic LOAELNot establishedLiterature Review
Eye SensitizationPotential RiskQSAR Modeling

Table 2: Environmental Persistence

PropertyValueReference
Atmospheric LifetimeLong[NIST Report]
BiodegradabilityLow[NIST Report]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.